Trivertal

Vue d'ensemble

Description

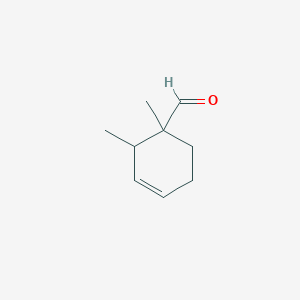

Trivertal, also known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is an organic compound with two chiral centers. It is commonly used as a fragrance ingredient and is known for its green, tomato leaf-like aroma. The compound is a mixture of cis and trans isomers, with the cis isomers being predominant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trivertal is synthesized through the reaction of 2,4-dimethyl-3-cyclohexenecarboxaldehyde with various reagentsThe reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired isomeric composition .

Industrial Production Methods: In industrial settings, this compound is produced using green synthesis methods. This involves the use of environmentally friendly processes and reagents to minimize the environmental impact. The industrial production also ensures a high yield of the desired isomers, making the compound suitable for large-scale applications .

Analyse Des Réactions Chimiques

Types of Reactions: Trivertal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxylic acids.

Reduction: The aldehyde group in this compound can be reduced to form alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted cyclohexene derivatives.

Applications De Recherche Scientifique

Trivertal has several applications in scientific research:

Chemistry: Used as a ligand in transition-metal catalysis, particularly in the formation of stable cyclic (alkyl) (amino)carbenes.

Biology: Studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, although it is primarily used in fragrance formulations.

Industry: Widely used in the fragrance industry for its unique aroma and stability

Mécanisme D'action

The mechanism of action of Trivertal involves its interaction with molecular targets such as enzymes and receptors. In catalytic applications, this compound stabilizes carbenes, which can then act as ligands for transition-metal catalysts. This stabilization is crucial for the catalytic activity and selectivity of the reactions .

Comparaison Avec Des Composés Similaires

2,4-dimethyl-3-cyclohexenecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

2,4-dimethyl-3-cyclohexenol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness: Trivertal is unique due to its specific isomeric composition and its ability to stabilize carbenes in catalytic reactions. This property makes it particularly valuable in transition-metal catalysis, setting it apart from other similar compounds .

Activité Biologique

Trivertal, chemically known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is a compound widely recognized for its applications in the fragrance and flavor industries. However, recent studies have begun to explore its biological activities, revealing potential therapeutic benefits. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and insights from recent case studies.

This compound is primarily utilized in the synthesis of various chemical compounds due to its unique structural properties. It serves as a precursor in the production of stable spirocyclic (alkyl)(amino)carbenes, which are valuable in catalysis and organic synthesis . The compound's biological activity is attributed to its ability to interact with biological systems, influencing cellular functions through various pathways.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. A study examining essential oils that included this compound found that it exhibited significant antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations ranging from 0.1% to 1.0% .

| Microorganism | MIC (%) | MBC (%) |

|---|---|---|

| E. coli | 0.5 | 1.0 |

| S. aureus | 0.3 | 0.6 |

| C. albicans | 0.4 | 0.8 |

Anti-Cancer Properties

This compound has also shown promise in anti-cancer research. Studies on compounds derived from Murraya koenigii, which contains this compound, demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and P388 (leukemia) cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Mahanine and this compound

A notable case study involved Mahanine, a carbazole alkaloid related to this compound, which was tested for its anti-tumor effects. Mahanine was found to induce apoptosis in human leukemia cells via mitochondrial pathways and downregulation of anti-apoptotic proteins . The study reported IC50 values indicating that higher concentrations of Mahanine resulted in lower cell viability across multiple cancer types.

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits as well. In animal models of neuroinflammation induced by lipopolysaccharides (LPS), compounds related to this compound have been shown to enhance cholinergic transmission by inhibiting acetylcholinesterase (AChE) and modulating inflammatory cytokines . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Propriétés

IUPAC Name |

1,2-dimethylcyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-8-5-3-4-6-9(8,2)7-10/h3,5,7-8H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGGTUUCLIFNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCCC1(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid; Herbaceous aroma with camphouraceous notes | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.940 (20°) | |

| Record name | Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27939-60-2 | |

| Record name | Ivy carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027939602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylcyclohex-3-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes trivertal useful for creating new fragrance compounds?

A1: this compound's structure allows for diverse chemical modifications. Researchers can react it with other molecules, such as acrolein [], to create novel compounds with potentially interesting odor profiles. This is valuable in the perfume industry, which constantly seeks new and unique scents.

Q2: Can you provide an example of how this compound has been used to synthesize a new compound with potential applications beyond fragrance?

A2: Researchers successfully synthesized a stable spirocyclic (alkyl)(amino)carbene using this compound as a starting material []. This carbene, when complexed with gold(I), effectively catalyzes the hydroamination of internal alkynes. This reaction is key to synthesizing 1,2-dihydroquinoline derivatives, compounds with potential applications in medicinal chemistry. This demonstrates this compound's utility beyond fragrance development.

Q3: How does the structure of this compound contribute to its suitability for these applications?

A3: this compound possesses a cyclohexene ring with an aldehyde group, offering multiple reactive sites []. This allows chemists to introduce various functional groups and create diverse molecular architectures. Its relatively small size and readily available chiral forms (cis and trans isomers) make it a versatile building block for synthesizing more complex molecules.

Q4: Has this compound been identified as a significant component in any natural sources?

A4: Yes, this compound is a minor constituent in the essential oil of Murraya koenigii (L.) Spreng, also known as curry leaf []. While not a major component, its presence contributes to the overall aroma profile of this plant, which is widely used in various cuisines.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.